molecular formula C10H10FNO B1487877 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol CAS No. 1342571-59-8

2-(5-fluoro-1H-indol-1-yl)ethan-1-ol

Cat. No.: B1487877
CAS No.: 1342571-59-8
M. Wt: 179.19 g/mol
InChI Key: VBHVGBMDUOUPAE-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a 5-fluoroindole moiety, which is a privileged scaffold in drug discovery due to its wide range of biological activities. The indole core is a ubiquitous structure in numerous biologically active natural and synthetic molecules. The strategic introduction of a fluorine atom at the 5-position can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers utilize this compound and its derivatives primarily in the synthesis of more complex molecules aimed at developing new therapeutic agents. Based on the extensive literature surrounding 5-fluoroindole derivatives, key research applications include: Anticancer Agent Development: 5-Fluoroindole analogs have been designed as potent and selective inhibitors of anti-apoptotic proteins like survivin, which is overexpressed in cancer cells and is a promising target for overcoming chemotherapy resistance . Antiviral Research: The 5-fluoroindole scaffold is found in compounds demonstrating notable activity against various viruses, including Coxsackie B4 virus . This makes it a valuable template in the search for new antiviral therapeutics. Antifungal Applications: Recent research has incorporated indole derivatives into novel compounds, such as triazole alcohols, which show potent activity against fluconazole-resistant Candida albicans, highlighting the scaffold's relevance in addressing drug-resistant infections . Versatile Intermediates: This compound serves as a key precursor for further structural elaboration. Its alcohol functional group allows for easy modification, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(5-fluoroindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHVGBMDUOUPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCO)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Synthesis Approaches

The preparation of 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol typically involves the construction or modification of the indole ring followed by functionalization at the nitrogen atom. Common synthetic routes for indole derivatives include:

  • Fischer Indole Synthesis: A classical method involving the reaction of phenylhydrazine derivatives with aldehydes or ketones to form the indole ring system.
  • Leimgruber-Batcho Synthesis: Another established method for indole formation, often used for substituted indoles.

For fluorinated indoles such as 5-fluoroindole, commercial availability or specific fluorination methods are employed. Subsequent N-alkylation introduces the ethan-1-ol side chain.

Specific Preparation Method for this compound

According to Vulcanchem's synthesis description, the preparation of this compound involves:

  • Starting from 5-fluoroindole as the core structure.
  • N-alkylation of the indole nitrogen with a suitable 2-haloethanol or equivalent ethylene oxide derivative to introduce the ethan-1-ol side chain.

This approach ensures the selective substitution at the nitrogen without affecting the fluorine substituent at the 5-position of the indole ring.

Parameter Details
Starting Material 5-fluoroindole
Key Reaction N-alkylation with 2-haloethanol or ethylene oxide
Reaction Conditions Typically basic conditions to deprotonate N-H, followed by alkylation
Purification Chromatography or recrystallization
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol

Research Findings and Methodology Insights

While direct detailed experimental procedures specifically for this compound are limited in open literature, studies on related fluorinated indole derivatives provide insight:

  • Fluorine substitution at the 5-position of indole can be introduced via electrophilic fluorination or by using commercially available 5-fluoroindole.
  • N-alkylation reactions on indoles are commonly performed under mild basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or DMSO.
  • The reaction with 2-haloethanol derivatives or ethylene oxide provides the ethan-1-ol substituent on nitrogen.
  • Protection of other functional groups is generally unnecessary due to the selectivity of the N-alkylation step.
  • Purification is achieved by standard chromatographic techniques, ensuring high purity for research use.

Comparative Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Indole core preparation Fischer indole synthesis or commercial 5-fluoroindole Provides fluorinated indole scaffold
N-Alkylation 5-fluoroindole + 2-haloethanol (e.g., 2-bromoethanol) with base (NaH, K2CO3) in DMF Introduction of ethan-1-ol side chain at N1
Purification Column chromatography or recrystallization High purity compound suitable for research
Yield Moderate to high (dependent on conditions) Optimized by choice of base and solvent

Notes on Biological and Chemical Relevance

The fluorine atom at the 5-position influences the electronic properties of the indole ring, potentially affecting biological activity and metabolic stability. The ethan-1-ol substituent provides a handle for further derivatization or enhances solubility.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

  • Substitution: The fluorine atom can be substituted with other groups, and the hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 2-(5-fluoro-1H-indol-1-yl)ethanone, 2-(5-fluoro-1H-indol-1-yl)ethanoic acid.

  • Reduction Products: 2-(5-hydroxy-1H-indol-1-yl)ethan-1-ol, 2-(5-fluoro-1H-indol-1-yl)ethane.

  • Substitution Products: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Overview

2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol is an indole derivative with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of a fluorine atom, enhances its chemical stability and biological activity. This article discusses its applications in detail, supported by data tables and relevant case studies.

Chemistry

This compound serves as a crucial building block for synthesizing more complex indole derivatives. Its versatility allows chemists to explore various chemical reactions, including:

  • Oxidation : Converting the hydroxyl group to aldehydes or carboxylic acids.
  • Reduction : Transforming the compound into corresponding amines.
  • Substitution : Replacing the fluorine atom with other functional groups.
Reaction TypeProduct Formed
OxidationAldehyde or Carboxylic Acid
ReductionEthanamine
SubstitutionSubstituted Indole Derivatives

Biology

Research has indicated that this compound exhibits promising biological activities, particularly:

  • Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation.

Medicine

The therapeutic applications of this compound are being actively investigated:

  • Psychiatric Disorders : It has been studied for its potential in treating schizophrenia and anxiety disorders by acting on dopamine D4 and serotonin 5-HT2A receptors.
Condition TreatedMechanism
SchizophreniaDopamine D4 receptor antagonist
Anxiety DisordersSerotonin receptor modulation

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes due to its stability and reactivity.

Case Study 1: Anticancer Properties

A study published in Tetrahedron Letters demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research investigating the effects on neurotransmitter systems revealed that this compound could modulate serotonin levels, which may contribute to its therapeutic effects in anxiety disorders .

Mechanism of Action

2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol is similar to other indole derivatives, such as 2-(5-hydroxy-1H-indol-1-yl)ethan-1-ol and 2-(5-methoxy-1H-indol-1-yl)ethan-1-ol. These compounds differ in the substituents on the indole ring, which can lead to variations in their chemical reactivity and biological activity. The presence of the fluorine atom in this compound may enhance its binding affinity to certain receptors or enzymes compared to its non-fluorinated counterparts.

Comparison with Similar Compounds

Core Indole-Ethanol Derivatives

  • 2-(1H-Indol-3-yl)ethan-1-ol (Parent compound): This non-fluorinated analog lacks the 5-fluoro substituent. It serves as a precursor for tryptophan-derived metabolites and exhibits endogenous biological activity .
  • (5-Fluoro-1H-indol-3-yl)acetic Acid: Replacing the ethanol group with a carboxylic acid (C10H8FNO2, MW 193.17) introduces hydrogen-bonding capacity and acidity (pKa ≈ 4.5), making it suitable for enzyme-targeted applications. It has been used in crystallographic studies due to its structural rigidity .

Halogen-Substituted Analogs

  • 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol: Substituting fluorine with chlorine at the 5-position increases molecular weight (MW 224.67 vs. ~195 for the fluoro analog) and lipophilicity (ClogP ≈ 2.8). Chlorine’s larger atomic radius may sterically hinder interactions with target proteins.
  • Such derivatives are explored for receptor binding, as the amine group can mimic endogenous ligands like dopamine .

Physicochemical Properties

Compound Name Molecular Formula MW ClogP Functional Groups Key Substituents
2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol* C10H10FNO 195.2 1.8 -OH, indole 5-F
2-(1H-Indol-3-yl)ethan-1-ol C10H11NO 161.2 1.2 -OH, indole None
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol C11H12ClNO 224.7 2.8 -OH, -CH3, indole 5-Cl, 1-CH3
(5-Fluoro-1H-indol-3-yl)acetic acid C10H8FNO2 193.2 1.5 -COOH, indole 5-F
2-(5-Chloro-7-fluoro-1H-indol-3-yl)ethan-1-amine C10H10ClFN2 212.7 2.1 -NH2, indole 5-Cl, 7-F

*Predicted values based on analogous structures.

Biological Activity

2-(5-Fluoro-1H-indol-1-yl)ethan-1-ol, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the fluorine atom in its structure is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound is characterized by the following structural formula:

C10H10FN1O1\text{C}_{10}\text{H}_{10}\text{F}\text{N}_{1}\text{O}_{1}

This structure allows for various chemical reactions such as oxidation and reduction, leading to the formation of derivatives that may exhibit different biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including resistant strains. For instance, minimum inhibitory concentrations (MICs) were reported as low as 0.5 μg/mL against Gram-positive bacteria like MRSA . The compound's efficacy was compared with standard antibiotics, demonstrating superior antibacterial activity in some cases.

Bacterial Strain MIC (μg/mL)
MRSA0.5
Staphylococcus epidermidis1.0
Escherichia coli8.0
Klebsiella pneumonia2.0

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against multiple cancer cell lines, including those associated with lung, breast, and colorectal cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In one study, the compound was evaluated for its cytotoxic effects on cancer cell lines, revealing a dose-dependent response with IC50 values indicating effective inhibition at low concentrations .

Cancer Cell Line IC50 (μM)
MDA-MB-231 (breast cancer)10.0
A549 (lung cancer)15.5
HCT116 (colorectal cancer)12.3

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cells. The fluorine atom may enhance binding affinity to specific receptors or enzymes involved in critical signaling pathways related to cell growth and apoptosis .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins associated with cancer and microbial infections. These studies suggest that the compound can effectively bind to active sites on these proteins, potentially inhibiting their function .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

  • Case Study on Anticancer Efficacy : A study involving a series of indole derivatives showed that modifications at the indole ring significantly influenced their anticancer activity against various cell lines .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antibacterial properties of indole derivatives against drug-resistant strains, emphasizing their potential as new therapeutic agents in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-fluoro-1H-indol-1-yl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from 5-fluoroindole. A common approach includes alkylation at the indole nitrogen using ethylene oxide or ethylene carbonate under basic conditions (e.g., NaH or KOH in DMF). Evidence from structurally similar compounds suggests catalytic hydrogenation or borane-mediated reduction may stabilize intermediates . Key parameters include temperature control (60–80°C) and inert atmospheres to prevent oxidation. Yield optimization often requires chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients).

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : The fluorine atom at C5 induces deshielding of adjacent protons (e.g., H4 and H6) with coupling constants (J = 8–10 Hz). The ethanol side chain shows characteristic signals: δ ~3.8 ppm (CH2OH) and δ ~1.5 ppm (OH, broad).
  • LC-MS : Molecular ion [M+H]+ at m/z 194.1 (C10H10FNO). Fragmentation patterns include loss of H2O (18 Da) and cleavage of the ethanol moiety .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 62.11%, H: 5.18%, N: 7.25%) .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Methodological Answer : Stability studies indicate degradation above 40°C, particularly in acidic (pH < 3) or basic (pH > 9) conditions. Storage recommendations:

  • Short-term : 4°C in anhydrous DMSO or ethanol.
  • Long-term : -20°C under nitrogen. Degradation products (e.g., oxidized ketones) are monitored via HPLC with UV detection at 254 nm .

Q. How does fluorination at the C5 position affect electronic properties of the indole core?

  • Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, lowering the HOMO energy of the indole ring. Computational modeling (DFT/B3LYP) shows a 0.3 eV reduction compared to non-fluorinated analogs, influencing reactivity in electrophilic substitutions (e.g., sulfonation or nitration at C3) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antioxidant assays (e.g., IC50 variability) arise from differences in:

  • Assay Conditions : DPPH radical scavenging (IC50 = 12–45 μM) vs. ABTS (IC50 = 8–30 μM) due to solvent polarity effects .
  • Structural Modifications : Adding electron-donating groups (e.g., methoxy) at C7 enhances activity by 30%, while bulkier substituents reduce membrane permeability .
  • Standardization : Use of positive controls (e.g., ascorbic acid for antioxidants) and cell-line validation (e.g., HepG2 vs. RAW264.7) improves reproducibility .

Q. How can nickel ferrite nanoparticles (NiFe2O4) improve the synthesis of this compound derivatives?

  • Methodological Answer : NiFe2O4 nanoparticles (10–20 nm, confirmed via HRTEM) act as Lewis acid catalysts, enhancing condensation reactions (e.g., with aryl aldehydes). Advantages include:

  • Reusability : 5 cycles with <5% activity loss.
  • Yield Increase : From 65% (traditional acid catalysis) to 88% due to high surface area (BET = 120 m²/g) .
  • Reaction Time Reduction : From 24 hrs (reflux) to 4 hrs (microwave-assisted synthesis at 80°C) .

Q. What are the computational approaches to predict the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or PreADMET tools estimate:
  • LogP : ~2.1 (moderate lipophilicity).
  • BBB Permeability : Low (logBB = -1.2), suggesting limited CNS activity.
  • CYP450 Inhibition : High affinity for CYP3A4 (Ki = 4.3 μM), necessitating drug-drug interaction studies .
  • Molecular Docking : AutoDock Vina identifies potential targets (e.g., COX-2, binding energy = -8.2 kcal/mol) .

Q. How does the ethanol side chain influence intermolecular interactions in crystal structures?

  • Methodological Answer : X-ray crystallography reveals:

  • Hydrogen Bonding : OH group forms O–H⋯N bonds with adjacent indole nitrogen (distance = 2.8 Å).
  • Packing Motifs : Fluorine participates in C–F⋯π interactions (3.1 Å), stabilizing the lattice.
  • Torsional Angles : C1–N–C2–O dihedral = 65°, favoring a gauche conformation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(5-fluoro-1H-indol-1-yl)ethan-1-ol
Reactant of Route 2
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2-(5-fluoro-1H-indol-1-yl)ethan-1-ol

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